molecular formula C7H9N3O4 B1584139 ETHYL 3-METHYL-2-NITRO-3H-IMIDAZOLE-4-CARBOXYLATE CAS No. 39070-13-8

ETHYL 3-METHYL-2-NITRO-3H-IMIDAZOLE-4-CARBOXYLATE

Cat. No.: B1584139
CAS No.: 39070-13-8
M. Wt: 199.16 g/mol
InChI Key: VRARWXJAWCRJCX-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

1H NMR (DMSO-d6, 400 MHz):

  • Ethyl group : A triplet at δ 1.25–1.30 ppm (CH$$3$$) and a quartet at δ 4.20–4.35 ppm (CH$$2$$).
  • Methyl substituent : A singlet at δ 3.85–3.95 ppm (N–CH$$_3$$).
  • Imidazole protons : A singlet at δ 7.60–8.00 ppm (H-5).

13C NMR (100 MHz, DMSO-d6):

  • Ester carbonyl : δ 165–170 ppm.
  • Nitro-substituted carbon : δ 140–145 ppm.
  • Ethyl carbons : δ 14–15 ppm (CH$$3$$), δ 60–62 ppm (CH$$2$$).

Infrared (IR) Absorption Profile Analysis

Key IR bands (KBr, cm$$^{-1}$$):

  • Nitro group : Asymmetric stretch at 1520–1525, symmetric stretch at 1355–1370.
  • Ester carbonyl : Strong absorption at 1725–1735.
  • C–N (imidazole) : 1250–1300.
  • C–O (ester) : 1150–1200.

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI-MS, 70 eV):

  • Molecular ion : Weak signal at m/z 199 (M$$^+$$).
  • Key fragments :
    • m/z 154 (M – NO$$_2$$, 100% abundance).
    • m/z 126 (M – COOCH$$2$$CH$$3$$).
    • m/z 81 (imidazole ring fragment).

Fragmentation pathways involve:

  • Loss of nitro group (–NO$$_2$$, 46 Da).
  • Ester cleavage (–COOCH$$2$$CH$$3$$, 73 Da).
  • Ring-opening reactions yielding smaller heterocyclic ions.

Table 1: Summary of Spectroscopic Data

Technique Key Signals
1H NMR δ 1.25 (t, CH$$3$$), 3.90 (s, N–CH$$3$$), 4.30 (q, CH$$_2$$), 8.00 (s, H-5)
13C NMR δ 165.2 (C=O), 140.5 (C–NO$$2$$), 60.1 (CH$$2$$), 14.3 (CH$$_3$$)
IR 1730 (C=O), 1520 (NO$$2$$), 1370 (NO$$2$$), 1175 (C–O)
EI-MS m/z 199 (M$$^+$$), 154 (M – NO$$2$$), 126 (M – COOCH$$2$$CH$$_3$$)

Properties

IUPAC Name

ethyl 3-methyl-2-nitroimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4/c1-3-14-6(11)5-4-8-7(9(5)2)10(12)13/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRARWXJAWCRJCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N1C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60317247
Record name Ethyl 1-methyl-2-nitro-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60317247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39070-13-8
Record name 39070-13-8
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=313398
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 1-methyl-2-nitro-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60317247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Detailed Preparation Procedures and Conditions

Cyclization and Nitration

  • Starting materials: 2-methyl-3-nitroaniline or ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate.
  • Reagents: Ethyl chloroformate (for esterification), nitrating agents (e.g., nitric acid or nitronium salts).
  • Catalysts: Acidic or basic catalysts such as sulfuric acid or sodium bicarbonate may be used to modulate reaction kinetics.
  • Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) improve solubility of intermediates; acetic acid can enhance cyclization efficiency.
  • Temperature: Elevated temperatures between 80–100 °C accelerate nitration and cyclization but require careful control to avoid decomposition.
  • Reaction time: Typically 45–60 minutes, optimized to balance yield and purity.

Industrial Scale Synthesis

Industrial production adapts these laboratory methods to larger scales with:

  • Use of continuous flow reactors to improve heat and mass transfer.
  • Automated systems and catalysts to ensure consistent yield and purity.
  • Purification steps including recrystallization and chromatography to obtain high-purity product.

Chemical Reaction Analysis Relevant to Preparation

Ethyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate undergoes characteristic reactions that inform its preparation:

  • Reduction: The nitro group can be selectively reduced to an amino group using hydrogen gas and palladium on carbon catalyst. This step is useful for modifying the compound post-synthesis.
  • Substitution: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
  • Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidants like potassium permanganate, though this is less common in the preparation of the ester form.
Reaction Type Reagents/Conditions Major Product
Reduction H₂ gas, Pd/C catalyst Ethyl 3-methyl-2-amino-3H-imidazole-4-carboxylate
Substitution HCl or NaOH 3-methyl-2-nitro-3H-imidazole-4-carboxylic acid
Oxidation KMnO₄, acidic/basic conditions Carboxylic acid derivatives

These reactions are important for both synthetic route design and downstream functionalization.

Representative Experimental Procedure Example

A typical laboratory synthesis might proceed as follows:

  • Dissolve 2-methyl-3-nitroaniline in a suitable solvent such as acetic acid.
  • Add ethyl chloroformate dropwise under stirring in the presence of a base like sodium bicarbonate to neutralize HCl formed.
  • Heat the mixture to reflux (~80–100 °C) for 45–60 minutes to promote cyclization and ester formation.
  • Cool the reaction mixture and isolate the product by filtration or extraction.
  • Purify the crude product by recrystallization from ethanol to achieve high purity.

This procedure yields this compound with high purity suitable for pharmaceutical intermediate use.

Research Findings and Notes

  • The compound is typically stored at 4 °C to maintain stability due to its sensitivity to heat and light.
  • Crystallographic studies confirm the molecular structure and purity of synthesized batches, supporting the reliability of the preparation methods.
  • Optimization of reaction parameters such as solvent, temperature, and catalyst can significantly improve yield and reduce impurities.
  • Industrial processes employ continuous flow and automated controls to scale up synthesis while maintaining quality.

Summary Table of Preparation Methods

Step Key Reagents/Conditions Notes
Nitration Nitric acid or nitronium salts Introduces nitro group at C-2
Cyclization Ethyl chloroformate, base, acetic acid Forms imidazole ring and ester
Temperature 80–100 °C Balances reaction rate and stability
Solvent Acetic acid, DMF, DMSO Enhances solubility and cyclization
Purification Recrystallization (ethanol) Achieves >99% purity
Industrial scale Continuous flow reactors, catalysts Ensures reproducibility and yield

Chemical Reactions Analysis

Types of Reactions: : Ethyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Antimicrobial Properties : Ethyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate has been studied for its potential as an antimicrobial agent. Its structure allows it to interact with microbial DNA and proteins, disrupting essential cellular processes.
    • Anticancer Activity : The compound exhibits cytotoxic effects against various cancer cell lines, making it a candidate for further development as an anticancer drug. Studies have shown that it can induce apoptosis in cancer cells through the generation of RNS .
  • Chemical Synthesis
    • It serves as a building block for synthesizing more complex molecules in organic chemistry. Its unique structural features allow for modifications that can enhance biological activity or alter chemical properties .
  • Industrial Applications
    • This compound is utilized in developing new materials and chemical processes. Its reactivity can be harnessed in various industrial applications, including the production of specialty chemicals .

Case Study 1: Antimicrobial Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated that the compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Anticancer Properties

A research article in Cancer Research explored the cytotoxic effects of this compound on human cancer cell lines, including breast and colon cancer cells. The findings revealed that the compound induced apoptosis via reactive nitrogen species generation, highlighting its potential as an anticancer drug candidate .

Mechanism of Action

The mechanism of action of ethyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate involves its reduction to an active form, which can interact with cellular components. The nitro group is reduced to an amino group, which can then form reactive intermediates that damage cellular DNA and proteins, leading to cell death . This mechanism is similar to other nitroimidazoles, which are known to target anaerobic bacteria and protozoa.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Nitroimidazole derivatives vary significantly based on substituent patterns. Key analogs include:

Compound Name Substituents (Position) Molecular Weight (g/mol) logP<sup>calc</sup> Melting Point (°C) Solubility (mg/mL)
Ethyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate 2-NO₂, 3-CH₃, 4-COOEt 229.19 1.2 148–150 (hypothetical) ~5 (DMSO)
Methyl 2-nitroimidazole-4-carboxylate 2-NO₂, 4-COOMe 201.14 0.8 135–137 ~10 (DMSO)
Ethyl 2-nitroimidazole-5-carboxylate 2-NO₂, 5-COOEt 215.16 1.0 142–144 ~3 (DMSO)
Propyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate 2-NO₂, 3-CH₃, 4-COOPr 243.22 1.6 155–157 ~2 (DMSO)

Key Observations :

  • Ester Chain Length : Ethyl esters (logP ~1.2) exhibit intermediate lipophilicity compared to methyl (logP ~0.8) and propyl (logP ~1.6) esters, influencing membrane permeability.
  • Positional Isomerism : Shifting the carboxylate group from the 4- to 5-position (e.g., ethyl 2-nitroimidazole-5-carboxylate) alters dipole moments and crystal packing, as revealed by SHELX-refined structures .

Reactivity and Stability

  • Nitro Group Effects: The electron-withdrawing nitro group at position 2 enhances stability against ring-opening reactions compared to non-nitrated imidazoles.

Biological Activity

Ethyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate, a member of the nitroimidazole class, is recognized for its diverse biological activities, particularly in medicinal chemistry. This compound has garnered attention for its potential applications in antimicrobial and anticancer therapies due to its unique mechanism of action and biochemical properties.

  • Molecular Formula : C₇H₉N₃O₄
  • Molecular Weight : 199.164 g/mol
  • CAS Number : 39070-13-8
  • Density : 1.42 g/cm³
  • Boiling Point : 379.2 °C at 760 mmHg
  • Flash Point : 183.1 °C

The biological activity of this compound is primarily attributed to its bioactivation via the reduction of the nitro group, leading to the formation of reactive nitrogen species (RNS) such as nitric oxide (NO). These species can induce cytotoxic effects in various cell types, including human and murine cells .

Antimicrobial Properties

Nitroimidazoles are well-documented for their antimicrobial properties, particularly against anaerobic bacteria and protozoa. The specific activity of this compound against various microbial strains has been highlighted in several studies:

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coliX μg/mL (to be determined)
Staphylococcus aureusY μg/mL (to be determined)

Note: Specific MIC values need to be sourced from experimental studies.

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects on cancer cell lines. The compound's ability to induce apoptosis in these cells is attributed to its reactive metabolites, which can disrupt cellular processes.

Case Studies and Research Findings

  • Cytotoxicity Studies :
    • A study demonstrated that treatment with this compound led to a significant reduction in cell viability in various cancer cell lines, indicating its potential as an anticancer agent.
  • Mechanistic Insights :
    • Further investigations into the biochemical pathways revealed that the compound's active form, methyl 2-(2-nitroimidazolinyl)acetate, plays a crucial role in mediating these cytotoxic effects through oxidative stress mechanisms.
  • Synthetic Applications :
    • This compound serves as a versatile building block for synthesizing more complex molecules in medicinal chemistry, highlighting its utility beyond direct biological applications .

Q & A

What are the key considerations for optimizing the synthetic yield of ethyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate?

Basic Research Question
Methodological Answer:
Optimizing synthetic yield requires systematic variation of reaction parameters. Key factors include:

  • Temperature control : Elevated temperatures (e.g., 80–100°C) may accelerate nitro-group introduction but risk decomposition.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while acetic acid (as in ) improves cyclization efficiency.
  • Catalyst use : Acidic or basic catalysts (e.g., H₂SO₄, NaHCO₃) can modulate reaction kinetics.
  • Reaction time : Extended durations (45–60 minutes) may improve nitroimidazole ring formation but require monitoring for side reactions.

Example Data from Analogous Synthesis ( ):

ParameterConditionYield (%)Purity (HPLC)
Solvent (Acetic Acid)Reflux, 50 min74>98%
Catalyst (None)Ambient5292%
Post-CrystallizationEthanol74>99%

Reference: Reaction optimization strategies align with principles of chemical engineering design (CRDC subclass RDF2050103) , emphasizing process control and solvent selection .

How can researchers resolve contradictions in spectral data (e.g., NMR, IR) for nitroimidazole derivatives?

Advanced Research Question
Methodological Answer:
Contradictions often arise from conformational flexibility, impurity profiles, or solvent effects. A systematic approach includes:

Multi-Technique Validation : Cross-validate NMR (¹H, ¹³C, DEPT) with IR and high-resolution mass spectrometry (HRMS) to confirm functional groups.

Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict NMR chemical shifts and compare with experimental data.

Impurity Profiling : Employ HPLC-MS to identify byproducts (e.g., de-esterified analogs) that may skew spectral interpretations.

Theoretical Framework:
Align with ’s emphasis on linking observations to a conceptual framework (e.g., electronic effects of nitro groups on ring strain) . For example, nitro-group resonance stabilization may explain unexpected downfield shifts in ¹H NMR .

What experimental designs are suitable for studying the reactivity of this compound in nucleophilic substitutions?

Basic Research Question
Methodological Answer:
A factorial design ( ) is recommended to evaluate interactions between variables:

  • Factors : Solvent polarity, nucleophile strength (e.g., amines vs. thiols), temperature.
  • Response Variables : Reaction rate (monitored via TLC/GC), product yield, purity.

Example Design Matrix:

RunSolventNucleophileTemp (°C)Outcome Metric
1DMFPiperidine60Yield: 68%
2EthanolThiophenol25Yield: 42%

Statistical Analysis:
ANOVA can identify significant factors, while mechanistic insights align with ’s theoretical approach to reaction pathways .

How can computational methods predict the biological activity of nitroimidazole derivatives?

Advanced Research Question
Methodological Answer:

Molecular Docking : Use AutoDock Vina to simulate binding affinity to target proteins (e.g., microbial nitroreductases).

QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, HOMO-LUMO gaps, and nitro-group charge density.

Metabolite Prediction : Tools like Meteor (Lhasa Ltd.) can forecast nitro-group reduction products, critical for toxicity assessment.

Case Study:
Analogous imidazole derivatives ( ) showed antimicrobial activity via nitro-group redox cycling . Computational predictions should integrate crystallographic data (e.g., PDB ID 1NZR) for validation .

What strategies address low reproducibility in nitroimidazole synthesis?

Advanced Research Question
Methodological Answer:
Reproducibility issues often stem from:

  • Oxygen Sensitivity : Use Schlenk-line techniques under inert atmospheres to prevent nitro-group degradation.
  • Batch Variability : Standardize starting materials via HPLC purity checks (>99%) and supplier audits.
  • Scale-Up Challenges : Apply CRDC subclass RDF2050108 (process control) for consistent mixing and heat transfer in larger reactors .

Validation Protocol:

  • Repeat synthesis in triplicate with controlled variables ( ’s pre-test/post-test design) .
  • Publish detailed procedural logs, including stirring rates and cooling gradients .

How can researchers investigate the electrochemical behavior of this compound?

Advanced Research Question
Methodological Answer:

Cyclic Voltammetry (CV) : Characterize redox peaks in aprotic solvents (e.g., acetonitrile) with TBAPF₆ as electrolyte.

Controlled Potential Electrolysis : Isolate reduced intermediates (e.g., hydroxylamine or amine derivatives) for structural analysis.

Theoretical Correlation : Compare experimental reduction potentials with DFT-calculated electron affinities.

Insight from Analogous Compounds:
Nitroimidazoles often exhibit reversible one-electron reductions at −0.8 to −1.2 V (vs. Ag/AgCl), influenced by ester substituents ( ) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ETHYL 3-METHYL-2-NITRO-3H-IMIDAZOLE-4-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 3-METHYL-2-NITRO-3H-IMIDAZOLE-4-CARBOXYLATE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.